molecular formula C7H9N3O B1292722 2-(Dimethylamino)pyrimidine-4-carbaldehyde CAS No. 872707-78-3

2-(Dimethylamino)pyrimidine-4-carbaldehyde

Cat. No.: B1292722
CAS No.: 872707-78-3
M. Wt: 151.17 g/mol
InChI Key: AAWOFXAPUNJIHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)pyrimidine-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C7H9N3O It features a pyrimidine ring substituted with a dimethylamino group at the 2-position and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)pyrimidine-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Formylation: The aldehyde group is introduced via formylation reactions, often using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)pyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Dimethylamine in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: 2-(Dimethylamino)pyrimidine-4-carboxylic acid.

    Reduction: 2-(Dimethylamino)pyrimidine-4-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Dimethylamino)pyrimidine-4-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)pyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to modulate biological pathways. The dimethylamino group can enhance the compound’s binding affinity to its target, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparison with Similar Compounds

    2-(Dimethylamino)pyrimidine-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position.

    2-(Ethylamino)pyrimidine-4-carbaldehyde: Similar structure but with an ethylamino group instead of a dimethylamino group.

    2-(Dimethylamino)pyridine-4-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness: 2-(Dimethylamino)pyrimidine-4-carbaldehyde is unique due to the specific positioning of the dimethylamino and aldehyde groups, which can influence its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

2-(dimethylamino)pyrimidine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-10(2)7-8-4-3-6(5-11)9-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWOFXAPUNJIHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647530
Record name 2-(Dimethylamino)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872707-78-3
Record name 2-(Dimethylamino)pyrimidine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Dimethylamino)pyrimidine-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-(Dimethylamino)pyrimidine-4-carbaldehyde
Reactant of Route 3
2-(Dimethylamino)pyrimidine-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-(Dimethylamino)pyrimidine-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-(Dimethylamino)pyrimidine-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-(Dimethylamino)pyrimidine-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.